molecular formula C9H14O3 B2413080 1-(Oxan-4-yl)butane-1,3-dione CAS No. 1893744-05-2

1-(Oxan-4-yl)butane-1,3-dione

Cat. No.: B2413080
CAS No.: 1893744-05-2
M. Wt: 170.208
InChI Key: NUSRIBJLLPXXET-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Oxan-4-yl)butane-1,3-dione is an organic compound with the molecular formula C9H14O3. It is characterized by the presence of an oxane ring (a six-membered ring containing one oxygen atom) attached to a butane-1,3-dione moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Oxan-4-yl)butane-1,3-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the intramolecular cyclization of a suitable diol or hydroxy ketone precursor. The reaction conditions often require the use of acid or base catalysts to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclization reactions using optimized catalysts and reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers .

Chemical Reactions Analysis

Types of Reactions

1-(Oxan-4-yl)butane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(Oxan-4-yl)butane-1,3-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Oxan-4-yl)butane-1,3-dione involves its interaction with specific molecular targets and pathways. The oxane ring and dione moiety can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    1-(Tetrahydro-2H-pyran-4-yl)butane-1,3-dione: Similar structure with a tetrahydropyran ring instead of an oxane ring.

    1-(Oxan-4-yl)pentane-1,3-dione: Similar structure with an additional carbon in the butane chain.

    1-(Oxan-4-yl)propane-1,3-dione: Similar structure with one less carbon in the butane chain.

Uniqueness

1-(Oxan-4-yl)butane-1,3-dione is unique due to its specific combination of an oxane ring and a butane-1,3-dione moiety. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry .

Properties

IUPAC Name

1-(oxan-4-yl)butane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14O3/c1-7(10)6-9(11)8-2-4-12-5-3-8/h8H,2-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUSRIBJLLPXXET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CC(=O)C1CCOCC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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